[1,1'-Biphenyl]-4-acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLKXBIUMBGNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447257 | |
| Record name | [1,1'-Biphenyl]-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63780-50-7 | |
| Record name | [1,1'-Biphenyl]-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Biphenyl 4 Acetamide and Its Derivatives
Classical Approaches for Amide Bond Formation
Traditional methods for synthesizing biphenyl (B1667301) acetamides have long relied on fundamental organic reactions, particularly those involving the acylation of amine precursors and condensation reactions with carboxylic acid derivatives. These methods are well-documented and continue to be utilized for their reliability and straightforward application.
Acylation of 4-Aminobiphenyl (B23562) Precursors
A primary and direct route to [1,1'-Biphenyl]-4-acetamide involves the acylation of 4-aminobiphenyl. This process introduces the acetyl group to the amino function of the biphenyl structure. The reaction is typically carried out by treating 4-aminobiphenyl with an acetylating agent such as acetic anhydride (B1165640). For instance, 4-aminobiphenyl can be dissolved in aqueous acetic acid and then treated with acetic anhydride to yield the desired N-([1,1'-biphenyl]-4-yl)acetamide. rsc.org This method is efficient, with reported yields between 73% and 89%.
The precursor, 4-aminobiphenyl, is a colorless solid that can be synthesized by the reduction of 4-nitrobiphenyl. wikipedia.org It is important to note that 4-aminobiphenyl is a known carcinogen, and its handling requires stringent safety precautions. wikipedia.org
Condensation Reactions Involving 4-Biphenyl Acetic Acid Derivatives
An alternative and widely used classical approach involves the use of 4-biphenyl acetic acid and its more reactive derivatives to form the amide bond through condensation reactions. asianpubs.orgasianpubs.orgijsdr.org This strategy often involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, to facilitate the subsequent reaction with an amine. asianpubs.orgasianpubs.orgijsdr.org
To enhance the reactivity of 4-biphenyl acetic acid for amidation, it is commonly converted into its corresponding acyl chloride, [1,1'-biphenyl]-4-acetyl chloride. asianpubs.orgasianpubs.orgijsdr.orgcymitquimica.com This is typically achieved by reacting 4-biphenyl acetic acid with a chlorinating agent like thionyl chloride (SOCl₂), often in a dry solvent such as benzene. asianpubs.orgasianpubs.orgiearjc.comjetir.orgasianpubs.org The reaction mixture is usually refluxed for a few hours, during which the color may change from pale yellow to brown, indicating the formation of the acyl chloride. asianpubs.orgasianpubs.orgiearjc.com This intermediate is a viscous oil and is often used in the next step without further purification. asianpubs.orgiearjc.comjetir.org
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
| 4-Biphenyl Acetic Acid | Thionyl Chloride (SOCl₂) | Dry Benzene | Reflux for 2.5 hours at 80°C | [1,1'-Biphenyl]-4-acetyl chloride | asianpubs.org |
| 4-Biphenyl Acetic Acid | Thionyl Chloride (SOCl₂) | Dry Benzene | Reflux for 2-3 hours | [1,1'-Biphenyl]-4-acetyl chloride | asianpubs.org |
Once [1,1'-biphenyl]-4-acetyl chloride is prepared, it readily reacts with primary amines or amides to form the desired N-substituted [1,1'-biphenyl]-4-acetamides. asianpubs.orgasianpubs.orgijsdr.orgasianpubs.org The reaction is a nucleophilic addition-elimination at the acyl carbon. savemyexams.comlibretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.comlibretexts.org This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide bond. libretexts.orgchemguide.co.ukchemguide.co.uk
The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. asianpubs.orgchemguide.co.uk If an amine is used as the nucleophile, an excess of the amine itself can serve as the base. chemguide.co.uk For instance, the reaction of [1,1'-biphenyl]-4-acetyl chloride with various aliphatic or aromatic amines in the presence of sodium hydroxide (B78521) solution yields a variety of substituted biphenyl acetamides. asianpubs.org Similarly, reaction with ammonia (B1221849) will produce the parent this compound. chemguide.co.uk
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| [1,1'-Biphenyl]-4-acetyl chloride | Primary Amines/Amides | Room temperature with stirring | N-Substituted [1,1'-Biphenyl]-4-acetamides | asianpubs.orgasianpubs.orgijsdr.orgasianpubs.org |
| Ethanoyl chloride | Ethylamine | Cold concentrated solution | N-ethylethanamide and ethylammonium (B1618946) chloride | libretexts.org |
Emerging Synthetic Strategies for Biphenyl-Acetamide Scaffolds
While classical methods are robust, contemporary organic synthesis has seen the rise of more sophisticated and efficient strategies for constructing complex molecules like biphenyl-acetamides. These emerging methods often offer advantages in terms of scope, functional group tolerance, and reaction conditions.
Palladium-Catalyzed C-N Cross-Coupling Reactions and Analogous Transformations
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a powerful tool for the synthesis of arylamines and their derivatives. acs.orgrsc.org The Buchwald-Hartwig amination, a cornerstone of this field, allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. mit.edu
This methodology can be applied to the synthesis of biphenyl-acetamide precursors. For example, a substituted aryl halide can be coupled with an appropriate amine to construct the biphenyl core, which can then be further functionalized to the acetamide (B32628). Alternatively, an N-aryl acetamide can be directly formed through the coupling of an aryl halide with acetamide. The versatility of palladium catalysis allows for a broad range of substrates to be used, including those with various functional groups. mit.eduresearchgate.net The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the desired transformation. mit.edu
Furthermore, related palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in synthesizing the biphenyl core structure itself, which can then be subjected to amination and acylation steps to arrive at the final acetamide product. ijsdr.orggre.ac.uk
| Reaction Type | Catalyst | Ligand Type (Example) | Application | Reference |
| Buchwald-Hartwig Amination | Palladium complex | Biarylphosphine (e.g., BrettPhos) | Formation of C-N bonds for arylamine synthesis | mit.edu |
| Suzuki-Miyaura Coupling | Palladium complex | Various phosphines | Formation of C-C bonds to create the biphenyl core | ijsdr.orggre.ac.uk |
Multi-Step Synthesis for Complex this compound Analogues
The synthesis of structurally complex analogues of this compound necessitates multi-step reaction sequences. These routes often begin with the construction of the core biphenyl scaffold, followed by the introduction and modification of functional groups to build the final, intricate molecule.
A foundational strategy involves the use of a pre-existing biphenyl starting material, such as 4-biphenyl acetic acid. In a common two-step procedure, this acid is first converted to its more reactive acid chloride derivative, 4-biphenyl acetyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) in a dry solvent like benzene. asianpubs.org The resulting acetyl chloride is then reacted with a variety of amines or amides to form N-substituted this compound analogues. asianpubs.org This method allows for the generation of a library of compounds by varying the amine component in the final step.
For more complex targets, such as those with substitutions on both phenyl rings, the synthesis often involves building the biphenyl backbone itself as a key step. ontosight.aiarabjchem.org Modern cross-coupling reactions are central to this approach, with the Suzuki-Miyaura coupling being one of the most efficient and widely used methods for forming the C-C bond between the two aryl rings. arabjchem.orggre.ac.uk
A representative multi-step synthesis using a Suzuki-Miyaura coupling is outlined below. This approach offers great flexibility, as it allows for the introduction of diverse functionalities on both halves of the biphenyl structure before they are joined together. The process may start with a functionalized phenylboronic acid or its ester derivative, which is then coupled with a suitable aryl halide in the presence of a palladium catalyst. gre.ac.uk
For instance, a library of biphenyl derivatives can be prepared by first performing a nucleophilic substitution on a (bromomethyl)phenylboronic acid pinacol (B44631) ester. gre.ac.uk The resulting functionalized boronate is then used in a Suzuki-Miyaura coupling reaction with various aryl halides to yield the desired complex biphenyl structures. gre.ac.uk
The synthesis of particularly elaborate analogues, like Acetamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis-, involves a sequence that includes the formation of the biphenyl backbone, the introduction of specific substituents like methoxy (B1213986) groups, and finally, the attachment of the acetamide moieties. ontosight.ai
Table 1: Illustrative Multi-Step Synthetic Route for this compound Analogues
| Step | Description | Starting Materials | Key Reagents | Intermediate/Product | Reference |
| 1 | Acid Chloride Formation | 4-biphenyl acetic acid | Thionyl chloride (SOCl₂), dry benzene | 4-biphenyl acetyl chloride | asianpubs.org |
| 2 | Amide Formation | 4-biphenyl acetyl chloride, various primary/secondary amines | Pyridine or other base | N-substituted this compound derivatives | asianpubs.org |
| 1 (Alternative) | Biphenyl Core Synthesis (Suzuki Coupling) | Arylboronic acid/ester, Aryl halide | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Substituted biphenyl core | gre.ac.uk |
| 2 (Alternative) | Functional Group Elaboration | Substituted biphenyl | Various reagents depending on desired transformation | Functionalized biphenyl intermediate | ontosight.ai |
| 3 (Alternative) | Acetamide Group Installation | Functionalized biphenyl amine | Acetic anhydride or Acetyl chloride | Complex this compound analogue | ontosight.ai |
Optimization of Synthetic Pathways for Research-Scale Production
Optimizing synthetic pathways for the production of this compound and its derivatives on a research scale—typically for screening libraries or initial studies—focuses on efficiency, speed, and material economy. High-Throughput Experimentation (HTE) has emerged as a powerful tool for this purpose. acs.orgacs.org
HTE platforms allow for the rapid screening of a wide array of reaction variables in parallel, using automated, miniaturized systems. acs.org For a key transformation like the Suzuki-Miyaura coupling, an HTE approach can test numerous combinations of catalysts, ligands, bases, and solvents on a nanomole or micromole scale to identify the optimal conditions for yield and purity. acs.org This is particularly valuable in medicinal chemistry, where the complexity of drug-like molecules often means that standard literature conditions are not effective. acs.org
A case study in nanoscale amide coupling highlights factors that are critical for optimization at this scale but may be negligible in larger batch reactions. acs.org For the synthesis of a library of molecules in 1536-well plates, it was found that the order of reagent addition had a profound effect on the reaction's success. acs.org Specifically, premixing the amine and base before adding the coupling agents (like EDC and OxymaPure) improved conversion rates significantly, a nuance that is only apparent at the microgram scale where surface area and evaporation effects are magnified. acs.org
Another key optimization strategy is the use of microwave-assisted organic synthesis. gre.ac.uk Microwave irradiation can dramatically reduce reaction times and often improve yields for crucial steps like the Suzuki-Miyaura coupling, making it an attractive method for accelerating the synthesis of compound libraries for research purposes. gre.ac.uk
Table 2: Key Parameters for Research-Scale Synthesis Optimization
| Parameter | Optimization Strategy | Rationale | Scale of Application | Reference |
| Catalyst & Ligand | High-Throughput Experimentation (HTE) screening | Rapidly identifies the most effective catalyst/ligand combination for complex substrates. | Nanomole to Micromole | acs.org |
| Reaction Time | Microwave-Assisted Organic Synthesis (MAOS) | Accelerates reaction rates, reducing synthesis time from hours to minutes. | Milligram to Gram | gre.ac.uk |
| Reagent Stoichiometry | HTE screening | Determines optimal reagent ratios to maximize yield and minimize side products. | Nanomole to Micromole | acs.org |
| Order of Addition | Process analysis and screening | Critical on a nanoscale where premixing and reagent stability can significantly impact conversion. | Microgram to Milligram | acs.org |
| Solvent & Temperature | Automated flow-based reaction screening | Allows for exploration of a diverse range of conditions, including elevated temperatures. | Nanomole to Micromole | acs.org |
Structure Activity Relationship Sar Studies of 1,1 Biphenyl 4 Acetamide Analogues
Influence of the Acetamide (B32628) Moiety on Molecular Interactions
The acetamide group of [1,1'-Biphenyl]-4-acetamide is a critical determinant of its molecular interactions, primarily through its capacity for hydrogen bonding. The amide's carbonyl group can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. These interactions are fundamental to the compound's ability to bind with biological targets like enzymes and receptors, potentially modulating their activity. nih.gov
The orientation of the acetamide moiety in relation to the biphenyl (B1667301) core also plays a role in its interaction profile. In the solid state, a trans configuration is often preferred, which minimizes steric hindrance. This conformational preference can be influenced by intramolecular interactions, such as those between the acetamide's carbonyl oxygen and other substituents on the biphenyl ring system.
Furthermore, the acetamide functional group is amenable to prodrug design. By modifying the acetamide, it's possible to alter pharmacokinetic properties, enhance chemical stability, or improve organoleptic qualities. archivepp.com The in vivo hydrolysis of the acetamide by amidases can then release the active pharmacological agent. archivepp.com
Impact of Biphenyl Core Substitutions and Derivatization
Substitutions on the biphenyl core of this compound analogues significantly influence their biological activity. The nature and position of these substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity for various biological targets.
For instance, the introduction of a cyano group can enhance a compound's reactivity, allowing it to act as an electrophile in biochemical reactions. This has been shown to be crucial for the biological activity of certain analogues. Conversely, more hydrophilic substitutions, such as a pyrazole (B372694) moiety, have been observed to decrease binding and efficacy on nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov
In a series of sulfonylpiperazine analogs, the position of a fluorine substitution on a phenylsulfonyl moiety had a significant effect on selectivity for Hα4β2 nAChRs. An ortho-fluorophenyl substitution resulted in greater selectivity, whereas para-fluorobenzenes showed no preference between Hα3β4 and Hα4β2 nAChRs. nih.gov
The addition of various functional groups to the biphenyl core has been explored to optimize activity. For example, in a series of endothelin receptor antagonists, the introduction of an oxazolyl group led to improved in vitro and pharmacokinetic properties. nih.gov In another study on HIV-1 reverse transcriptase inhibitors, the introduction of a biphenyl moiety to a pyrimidine (B1678525) sulfonylacetanilide scaffold resulted in compounds with potent activity. kuleuven.be
The following table summarizes the impact of various substitutions on the activity of biphenyl-based compounds from different studies.
| Scaffold | Substitution | Effect on Activity | Target |
| Pyrimidine Sulfonylacetanilide | Biphenyl moiety | Greatly increased activity against wild-type HIV-1. kuleuven.be | HIV-1 Reverse Transcriptase |
| Sulfonylpiperazine | ortho-fluorophenyl | Increased selectivity for Hα4β2 nAChRs. nih.gov | Nicotinic Acetylcholine Receptors |
| Sulfonylpiperazine | Pyrazole | Decreased binding and efficacy. nih.gov | Nicotinic Acetylcholine Receptors |
| Endothelin Antagonist | Oxazolyl group | Improved in vitro and pharmacokinetic properties. nih.gov | Endothelin Receptors |
| This compound | Cyano group | Enhances reactivity and is crucial for biological activity. | Various Biological Targets |
Conformational Analysis and its Implications for Biological Activity
The three-dimensional conformation of this compound and its analogues is a crucial factor governing their biological activity. The rotational freedom around the bond connecting the two phenyl rings of the biphenyl core allows the molecule to adopt various conformations, which can significantly impact its ability to fit into the binding site of a biological target.
The balance between two main effects determines the preferred conformation:
π-π Overlap: The overlap of the π-orbitals of the two phenyl rings favors a planar conformation. This overlap is maximized when the two rings are coplanar and decreases as the torsion angle between them approaches 90 degrees. ic.ac.uk
Steric Hindrance: Repulsive forces between adjacent atoms or groups on the two rings, particularly the ortho hydrogens, favor a twisted conformation. ic.ac.uk
For unsubstituted biphenyl, the balance of these forces results in a conformational minimum at a torsion angle of approximately 45 degrees. ic.ac.uk However, substitutions on the biphenyl rings can alter this balance. For example, bulky substituents at the ortho positions will increase steric hindrance and favor a more twisted conformation.
In the context of drug design, understanding the conformational preferences of these molecules is vital. A molecule must be able to adopt a conformation that is complementary to the binding site of its target protein to elicit a biological response. Computational methods, such as Density Functional Theory (DFT) calculations, and experimental techniques, like X-ray diffraction, are used to analyze the conformational landscape of these compounds. ic.ac.uknih.gov For instance, single-crystal X-ray diffraction studies can reveal the precise molecular structure and intermolecular interactions in the solid state. nih.gov
Comparative SAR Analysis with Related Biphenyl-Based Scaffolds
The structure-activity relationship (SAR) of this compound analogues can be further understood by comparing them with other biphenyl-based scaffolds. These comparisons help to identify key structural features that are essential for a particular biological activity and can guide the design of new, more potent, and selective compounds.
For example, in the development of negative allosteric modulators for neuronal nicotinic acetylcholine receptors (nAChRs), the incorporation of biphenyl structures was found to be important for selectivity. nih.gov When comparing a series of sulfonylpiperazine analogs, it was noted that biphenyl analogs consistently showed higher affinity than their (3-pyridyl)phenyl counterparts. researchgate.net
In the context of anti-inflammatory agents, the acetamide moiety linked to a phenyl-alkyl group showed better activity against urease than a fluoro-substituted biphenyl group. mdpi.com This suggests that for this particular target, the nature of the group connecting the acetamide to the biphenyl core is a critical determinant of activity.
A study on pyrimidine-biphenyl compounds as herbicides revealed that the introduction of disubstituents to the δ-ring of the biphenyl moiety led to compounds with excellent herbicidal activity. sioc-journal.cn Specifically, extensive hydrophobic interactions with residues within the active site of the target enzyme, acetohydroxyacid synthase (AHAS), were enhanced. sioc-journal.cn
The following table provides a comparative overview of different biphenyl-based scaffolds and their key SAR findings.
| Scaffold | Key SAR Findings | Target/Application |
| This compound | The acetamide moiety's hydrogen bonding capacity is crucial for molecular interactions. nih.gov Substitutions on the biphenyl core significantly impact activity. | General Biological Activity |
| Sulfonylpiperazine Biphenyls | Biphenyl structures are important for selectivity. nih.gov Ortho substitution on the phenyl ring is preferred for potency. nih.gov | Neuronal Nicotinic Acetylcholine Receptors |
| Acetamide-Sulfonamide Biphenyls | Acetamide linked to a phenyl-alkyl group showed better activity than a fluoro-substituted biphenyl group. mdpi.com | Urease Inhibition |
| Pyrimidine-Biphenyls | Disubstitution on the δ-ring of the biphenyl moiety enhanced hydrophobic interactions with the target enzyme. sioc-journal.cn | Herbicides (AHAS Inhibition) |
| Isoquinolin-2(1H)-yl-acetamide Biphenyls | Access to different scaffolds from a common precursor facilitates SAR exploration and optimization of "drug-like" properties. rug.nl | General Drug Discovery |
Computational and in Silico Approaches in 1,1 Biphenyl 4 Acetamide Research
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of [1,1'-Biphenyl]-4-acetamide research, docking simulations are primarily employed to identify potential protein targets and estimate the binding affinity of the compound and its analogues.
Research has shown that derivatives of this compound can be docked into the active sites of various enzymes to predict their inhibitory potential. For instance, acetamide-based scaffolds have been investigated as inhibitors for targets such as Heme Oxygenase-1 (HO-1), a protein implicated in cancer and inflammatory diseases. acs.org In these studies, the biphenyl (B1667301) moiety typically occupies a hydrophobic region of the binding pocket, while the acetamide (B32628) group forms crucial hydrogen bonds with key amino acid residues. acs.orgnih.gov
In one study focusing on novel acetamide-based inhibitors of HO-1, molecular docking was used to understand the structure-activity relationships (SAR) and selectivity. The docking poses revealed that the compounds' isomers bind differently within the HO-1 pocket, explaining variations in their inhibitory potency. acs.org Similarly, docking studies of acetamide-sulfonamide derivatives against the urease enzyme from Helicobacter pylori showed that the ligands bind to the nickel ions in the active site, a common mechanism for urease inhibitors. mdpi.com For example, a study on (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, a complex biphenyl derivative, identified four hydrogen bonds and multiple hydrophobic interactions with the enzyme carbonic anhydrase. nih.gov
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction's strength. Lower binding energies typically indicate a more stable ligand-protein complex.
Table 1: Representative Molecular Docking Results for this compound Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Acetamide-based inhibitors | Heme Oxygenase-1 (HO-1) | Not specified | Not specified | acs.org |
| Acetamide-sulfonamide scaffolds | Urease | Ni(II) ions, His, Asp | Not specified | mdpi.comacs.org |
| Iminothiazoline analogue | Carbonic Anhydrase | Not specified | Not specified | nih.gov |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the persistence of key interactions.
For derivatives of this compound, MD simulations have been used to validate docking results. mdpi.comacs.org Following a docking study, the most promising ligand-protein complex is subjected to an MD simulation, typically for tens to hundreds of nanoseconds. The stability of the complex is assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD profile over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov
For example, MD simulations performed on acetamide-sulfonamide conjugates bound to urease demonstrated that the complexes remained stable with no significant conformational changes, confirming the binding mode predicted by docking. acs.org In a study of a biphenyl derivative inhibiting carbonic anhydrase, MD simulations showed the protein-ligand complex remained generally stable throughout the simulation period. nih.gov These simulations provide a more realistic representation of the physiological environment and strengthen the confidence in the predicted binding mechanism.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. neovarsity.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. walshmedicalmedia.com
For scaffolds related to this compound, 2D and 3D-QSAR studies have been conducted. neovarsity.orgwalshmedicalmedia.com These models are built using a "training set" of compounds with known activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These descriptors can be topological (describing atomic connectivity), electronic (describing charge distribution), or steric (describing shape and size).
A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that links the descriptors to the biological activity. mdpi.com The predictive power of a QSAR model is evaluated using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.comnih.gov A robust model will have high values for both R² and Q², indicating a good fit and strong predictive ability. mdpi.com
For example, a QSAR study on biphenyl analogs with anti-inflammatory activity used topological descriptors to design a new compound with potential analgesic activity. The resulting model had an R² of 0.842, indicating a strong correlation. walshmedicalmedia.com Such models help identify which molecular features are critical for activity.
Table 2: Key Statistical Parameters in QSAR Modeling
| Parameter | Description | Desired Value | Reference |
|---|---|---|---|
| R² | Squared Correlation Coefficient | Close to 1.0 (> 0.6) | mdpi.comnih.gov |
| Q² | Cross-validated R² (Internal Predictivity) | Close to R² (> 0.5) | mdpi.comnih.gov |
| R²ext | External Validation R² | High | nih.gov |
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. aimspress.com DFT calculations can provide valuable information about the distribution of electrons, molecular orbital energies, and other properties that govern a molecule's behavior. cyberleninka.ru
For this compound and its derivatives, DFT studies are used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cyberleninka.ruresearchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are useful for identifying regions that are likely to engage in electrostatic or hydrogen-bonding interactions with a biological target. For instance, DFT calculations on various acetamide derivatives have been used to predict their reactivity and understand the nature of intermolecular interactions with biological molecules. cyberleninka.ruresearchgate.net
Table 3: DFT-Calculated Parameters and Their Significance
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | cyberleninka.ru |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | cyberleninka.ru |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability | cyberleninka.ru |
| MEP Map | Molecular Electrostatic Potential Map | Shows charge distribution and reactive sites | nih.gov |
In Silico Assessment of Pharmacological Potentials
The collective use of the computational methods described above allows for a comprehensive in silico assessment of the pharmacological potential of this compound and its analogues. This process often begins with virtual screening, where large libraries of compounds are computationally docked against a specific protein target to identify potential "hits". acs.orgmdpi.com
Once initial hits are identified, further computational analysis is performed. This includes more refined docking, MD simulations to confirm binding stability, and QSAR modeling to suggest structural modifications for improved activity. nih.gov
An essential part of the in silico assessment is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. For example, ADMET studies on a biphenyl derivative suggested that structural modifications were needed to improve its drug-like behavior. nih.gov This early-stage profiling helps to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic properties or toxicity.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide |
| Acetamide-sulfonamide |
| N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide |
| Vigabatrin |
| Phenobarbital |
Biological Activity Research of 1,1 Biphenyl 4 Acetamide and Its Derivatives
Antimicrobial Activity Investigations
Derivatives of [1,1'-Biphenyl]-4-acetamide have been a subject of interest in the search for new antimicrobial agents. These investigations cover their efficacy against various pathogenic bacteria and fungi.
The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, including strains known for antibiotic resistance.
A series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were synthesized and tested for their in vitro antibacterial effects against several plant pathogenic bacteria. nih.govmdpi.com One of the standout compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, demonstrated a potent minimum 50% effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo). nih.govmdpi.com This activity was superior to that of the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). mdpi.com Further investigation through scanning electron microscopy revealed that this compound could induce the rupture of the Xoo cell membrane. mdpi.com
In another study, a series of biphenyl (B1667301) derivatives were designed and synthesized to combat antibiotic-resistant bacteria. nih.govnih.gov Several of these compounds exhibited significant inhibitory activities. For instance, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol showed a minimum inhibitory concentration (MIC) as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another derivative, 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol, along with others, displayed inhibitory activity comparable to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. nih.gov The structure-activity relationship analysis from this research indicated that having a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other was beneficial for antibacterial activity. nih.govresearchgate.net
Further research into 1-(biphenyl-4-yl)-2-(substituted amino) ethanone (B97240) derivatives showed moderate to good activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus epidermidis, and Gram-negative bacteria such as E. Coli and Pseudomonas aeruginosa. tsijournals.com
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Name | Test Organism | Activity Measurement | Result |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50 | 156.7 µM nih.govmdpi.com |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 3.13 µg/mL nih.govnih.gov |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis | MIC | 6.25 µg/mL nih.govnih.gov |
| 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol | Carbapenems-resistant Acinetobacter baumannii | Activity | Comparable to Ciprofloxacin nih.gov |
| 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol | Carbapenems-resistant Acinetobacter baumannii | Activity | Comparable to Ciprofloxacin nih.gov |
The antifungal properties of substituted 4-biphenyl acetamides have been explored, particularly against phytopathogenic fungi that cause significant damage to crops.
In one study, a new series of substituted-4-biphenyl-amides were synthesized and screened for their antifungal activity against Fusarium udum, the causative agent of wilt disease in pigeon pea. ijamtes.org All six synthesized organic compounds demonstrated good antifungal activity against this fungus, suggesting their potential use as therapeutic agents for treating plant infections. ijamtes.org The disc diffusion method was used to assess the antimicrobial and antifungal activity. ijamtes.org
Similarly, another investigation focused on the antifungal properties of six different substituted-4-biphenyl-acetamides against Curvularia lunata. bpasjournals.com All tested compounds showed moderate to good activity in resisting the growth of this fungal strain. bpasjournals.com The study utilized the disc diffusion method to determine the antifungal capabilities of derivatives such as N-Phenyl -4-Biphenyl acetamide (B32628) and N-Para-Toluene -4-Biphenyl acetamide. bpasjournals.com The research highlighted that as the concentration of the compound solution increased, its ability to inhibit fungal growth also increased. jetir.org Biocidal screening of N-Substituted and Bromo-Substituted 4-biphenyl acetamides confirmed their potential as antifungal agents. jetir.orgijsrm.net
Table 2: Antifungal Activity of this compound Derivatives
| Compound Class | Test Organism | Method | Result |
| Substituted-4-Biphenyl-Amides | Fusarium udum | Disc Diffusion | Good antifungal activity observed for all six tested compounds. ijamtes.org |
| Substituted-4-Biphenyl-acetamides | Curvularia lunata | Disc Diffusion | Moderate to good activity against the selected fungal strain. bpasjournals.com |
| N-Substituted 4-biphenyl acetamides | C. lunata | Disc-plate method | All compounds showed positive results and resisted fungal growth. jetir.org |
| Bromo-Substituted 4-biphenyl acetamides | C. lunata | Disc-plate method | All compounds showed positive results and resisted fungal growth. ijsrm.net |
While research into the antitubercular properties of this compound itself is not extensively detailed in the provided context, the broader class of acetamide derivatives has been investigated for activity against Mycobacterium tuberculosis. This suggests a potential avenue for future research for biphenyl acetamides. Studies on other acetamide derivatives have shown that this chemical class can be a source of effective antitubercular agents. For example, a series of glycosyl thioacetamide (B46855) and glycosyl sulfonyl acetamide derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Rv, with some compounds showing inhibitory effects at low MIC values. This indicates that the acetamide moiety can be a key component in molecules with antitubercular potential.
Anti-Inflammatory Activity Research
Biphenyl derivatives, including those related to this compound, have been recognized for their anti-inflammatory properties. 4-Biphenylacetic acid (4-BPAA), a precursor to these acetamides, is known to possess anti-inflammatory and analgesic activities. jetir.org Ointments and patches containing 4-BPAA are effective as topical non-steroidal anti-inflammatory agents. jetir.org
This inherent anti-inflammatory nature of the biphenyl acetic acid core suggests that its amide derivatives could retain or even enhance this activity. Research has confirmed that various biphenyl derivatives are effective as anti-inflammatory agents. While specific data tables for this compound derivatives were not available in the provided search results, the foundational activity of its parent acid is well-established.
Anticancer and Cytotoxic Activity Exploration
The potential of this compound derivatives as anticancer agents has been an active area of research. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines.
Substituted biphenyl-4-acetamides have been identified for their therapeutic potential in cancer treatment. ijamtes.org For instance, biphenyl-3-acetamide, 2-amino-thiazole has demonstrated anti-tumor activity. ijamtes.org In a study focused on phenylacetamide derivatives, several compounds showed significant cytotoxic effects against different cancer cell lines. The 3d derivative was particularly effective, inducing apoptosis in cancer cells and showing an IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. Other derivatives, 3c and 3d, also had notable cytotoxic effects against MCF-7 cells with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively.
Another study synthesized a new series of 1,3-thiazole-based cytotoxic agents. Compound 8a, which featured an ortho chlorine moiety on the phenyl ring, was the most active derivative against Hela (cervical cancer) cells, with an IC50 of 1.3±0.14 µM.
Table 3: Cytotoxic Activity of Phenylacetamide Derivatives
| Compound | Cell Line | Activity Measurement | Result |
| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | IC50 | 0.6±0.08 μM |
| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | IC50 | 0.6±0.08 μM |
| Phenylacetamide derivative 3c | MCF-7 (Breast Cancer) | IC50 | 0.7±0.08 μM |
| Phenylacetamide derivative 3d | MCF-7 (Breast Cancer) | IC50 | 0.7±0.4 μM |
| 1,3-thiazole derivative 8a | Hela (Cervical Cancer) | IC50 | 1.3±0.14 µM |
Enzyme Inhibition Studies
The investigation of this compound derivatives as enzyme inhibitors is an emerging field. While specific studies on this compound were not prominent in the search results, related structures have shown potential. For example, a series of N-(benzene sulfonyl)acetamide derivatives were identified as multifunctional inhibitors targeting COX-2, 5-LOX, and TRPV1, enzymes associated with inflammation and pain. One lead candidate from this series displayed IC50 values of 0.011, 0.46, and 0.08 μM against COX-2, 5-LOX, and TRPV1, respectively.
Another area of interest is the inhibition of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease. A study on substituted acetamide derivatives found several compounds with attractive BChE inhibition. Compound 8c from this series exhibited the highest inhibition with an IC50 value of 3.94 μM and was identified as a mixed-type inhibitor. These findings suggest that the acetamide scaffold, including biphenyl-substituted versions, holds promise for the development of potent and selective enzyme inhibitors.
Table 4: Enzyme Inhibition Activity of Acetamide Derivatives
| Compound Class/Name | Target Enzyme | Activity Measurement | Result |
| N-(benzene sulfonyl)acetamide derivative [I] | COX-2 | IC50 | 0.011 µM |
| N-(benzene sulfonyl)acetamide derivative [I] | 5-LOX | IC50 | 0.46 µM |
| N-(benzene sulfonyl)acetamide derivative [I] | TRPV1 | IC50 | 0.08 µM |
| Substituted acetamide derivative 8c | Butyrylcholinesterase (BChE) | IC50 | 3.94 µM |
Carbonic Anhydrase Inhibition
Derivatives of the biphenyl scaffold, particularly those incorporating a sulfonamide group, have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.
A series of 4'-substituted 1,1'-biphenyl-4-sulfonamides featuring a 2″- or 3″-amino- or carboxyphenyl unit demonstrated potent, subnanomolar inhibitory activity against the cytosolic isoform human carbonic anhydrase II (hCA II), which is a major target for glaucoma treatment. nih.gov These compounds showed high selectivity for hCA II over the tumor-associated isoform hCA IX. nih.gov For instance, compounds in this series displayed Kᵢ values for hCA II in the range of 0.57 to 31.0 nM, while their activity against hCA IX was significantly lower (Kᵢs from 92.0 to 555.7 nM). nih.gov
Further research into 1,1′-biphenyl-4-sulfonamides led to the discovery of inhibitors targeting other isoforms, such as CA XIV. unipi.it In another study, an iminothiazoline derivative, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, was synthesized and showed excellent inhibitory potential against carbonic anhydrase with an IC₅₀ value of 0.147 ± 0.03 µM. nih.govresearchgate.net Molecular docking of this compound suggested strong binding interactions with various CA isoforms, particularly CA II. nih.gov The development of such isoform-selective inhibitors is a key goal in medicinal chemistry to minimize off-target effects. taylorandfrancis.com
| Compound Class/Derivative | Target Isoform(s) | Reported Inhibition Values (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| 4'-substituted 1,1'-biphenyl-4-sulfonamides | hCA II | 0.57 - 31.0 nM (Kᵢ) | nih.gov |
| 4'-substituted 1,1'-biphenyl-4-sulfonamides | hCA IX | 92.0 - 555.7 nM (Kᵢ) | nih.gov |
| (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide | Carbonic Anhydrase | 0.147 µM (IC₅₀) | nih.govresearchgate.net |
| Sulfonyl Semicarbazides | hCA XII | 0.59 - 0.79 nM (Kᵢ) | nih.gov |
| 4-Benzamidophenyl sulfamates | CA IX | 0.34 µM (IC₅₀) for most potent derivative | bohrium.com |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogens, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these organisms. Derivatives of this compound have shown promise as urease inhibitors.
Studies on acetamide-sulfonamide conjugates have identified potent urease inhibitors. For example, a conjugate of ibuprofen (B1674241) with sulfathiazole, which contains an acetamide-like linkage, was found to be a potent competitive inhibitor of urease with an IC₅₀ value of 9.95 ± 0.14 µM. semanticscholar.org Similarly, conjugates of diclofenac (B195802) and mefenamic acid with various sulfa drugs, forming benzamide-acetamide pharmacophores, have demonstrated significant urease inhibition, with some compounds showing IC₅₀ values as low as 3.59 ± 0.07 µM. acs.orgnih.gov Kinetic studies revealed that these compounds act via different modes of inhibition, including competitive and mixed-type inhibition. acs.orgnih.govmdpi.com
Another class of derivatives, sulfonamide-1,2,3-triazole-acetamides, were designed and synthesized, showing potent activity against jack bean urease. nih.gov All synthesized compounds in this series were more potent than the standard inhibitor thiourea, with the most active compound exhibiting an IC₅₀ value of 0.12 µM, making it 198-folds more potent than thiourea. nih.gov
| Compound Class/Derivative | Reported Inhibition Value (IC₅₀) | Mode of Inhibition | Reference |
|---|---|---|---|
| Ibuprofen-sulfathiazole conjugate | 9.95 ± 0.14 µM | Competitive | semanticscholar.org |
| Diclofenac-sulfanilamide conjugate | 3.59 ± 0.07 µM | Competitive | acs.orgnih.gov |
| Diclofenac-sulfaguanidine conjugate | 4.35 ± 0.23 µM | Mixed | acs.orgnih.gov |
| N-(4-((4-(2-methylphenyl)-1H-1,2,3-triazol-1-yl)methyl)phenylsulfonyl)acetamide | 0.12 µM | Not Specified | nih.gov |
| Bis-Schiff bases of benzyl (B1604629) phenyl ketone | 22.21 ± 0.42 µM (most active) | Not Specified | nih.gov |
General Enzyme-Substrate Interaction Research
The inhibitory activities of this compound derivatives are underpinned by specific molecular interactions within the active sites of their target enzymes. Molecular docking and kinetic studies have been instrumental in elucidating these enzyme-substrate interactions.
For carbonic anhydrase inhibitors, docking studies revealed that the biphenyl moiety engages in hydrophobic interactions with amino acid residues in the active site, while other functional groups, like sulfonamides or hydroxyls, form crucial hydrogen bonds. nih.gov In the case of the iminothiazoline derivative, four hydrogen bonds and multiple hydrophobic interactions with the CA-II active site were observed, explaining its potent inhibition. nih.gov
In urease inhibition, molecular docking of acetamide-sulfonamide conjugates showed that the sulfonamide group interacts with the nickel ions in the enzyme's active site, mimicking the substrate urea. nih.gov The rest of the molecule, including the biphenyl group, establishes hydrophobic and hydrogen bonding interactions with surrounding amino acid residues, which stabilizes the enzyme-inhibitor complex. acs.orgnih.gov Kinetic analyses, often using Lineweaver-Burk plots, have formally identified the nature of this inhibition as competitive, noncompetitive, or mixed, providing insight into whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. mdpi.comnih.gov
Similar detailed interaction studies have been performed on Schiff base derivatives of a related [1,1'-biphenyl]-4-carbonitrile scaffold, which were investigated as cholinesterase inhibitors for potential Alzheimer's disease treatment. niscpr.res.in Docking studies showed that these compounds bind favorably within the active gorge of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through a combination of hydrogen bonding and hydrophobic contacts. niscpr.res.in
Receptor Interaction Research (e.g., Angiotensin II Receptors)
The biphenyl structure is a cornerstone of a major class of cardiovascular drugs known as angiotensin II receptor blockers (ARBs or sartans). researchgate.net These nonpeptide antagonists specifically target the angiotensin II type 1 (AT₁) receptor, blocking the vasoconstrictive effects of angiotensin II and lowering blood pressure. nih.govmdpi.com
Derivatives containing the [1,1'-biphenyl] scaffold linked to a heterocyclic group, such as an imidazole (B134444) or a tetrazole, have been extensively developed as potent and orally active AT₁ receptor antagonists. nih.govnih.govnih.gov Research has shown that an acidic group, such as a carboxylic acid or its bioisostere, the tetrazole ring, at the 2'-position of the biphenyl moiety is essential for high-affinity binding to the receptor. nih.gov For example, 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole was a key discovery in this class. nih.gov
Symmetrically bis-substituted imidazole analogs, bearing two biphenyl-tetrazole moieties at the N-1 and N-3 positions, have also been designed. mdpi.comnih.gov These "bisartans" were developed based on docking studies that identified an extra hydrophobic binding cleft in the AT₁ receptor. nih.govmdpi.com In vitro binding assays using adrenal membrane preparations are commonly used to evaluate the affinity of these compounds, with potent derivatives typically showing IC₅₀ values in the nanomolar to low micromolar range. nih.gov
| Compound Class | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| N-(biphenylylmethyl)imidazoles | Angiotensin II (AT₁) | Potent, orally active antagonists. Acidic group at 2'-position is essential. | nih.gov |
| 2-alkyl-4-(biphenylylmethoxy)pyridines | Angiotensin II (AT₁) | IC₅₀ values in the range of 0.005-0.5 µM in in-vitro binding assays. | nih.gov |
| Symmetrically bis-substituted imidazoles ("bisartans") | Angiotensin II (AT₁) | Designed to utilize an extra hydrophobic binding cleft of the AT₁ receptor. | mdpi.comnih.govmdpi.com |
| Conformationally restricted biphenyl derivatives | Angiotensin II (AT₁) | 2',6'-dimethoxy substitution on the biphenyl moiety significantly decreased receptor affinity. | acs.org |
Antiviral Activity Research
The biphenyl scaffold has been incorporated into molecules designed to combat various viral infections. A series of biphenyl ketoaldehyde derivatives were synthesized and investigated for their antiviral activity in mice. acs.orgacs.org Specific compounds from this series, such as 4'-methoxy-3'-chloro-4-biphenylglyoxal hydrate (B1144303) and 4,4'-bis-biphenylglyoxal dihydrate, demonstrated antiviral activity against the hepatitis virus MHV3 strain. acs.orgacs.org Other derivatives showed activity against the influenza A-PR8 virus strain. acs.org
More recently, biphenyl-containing compounds have been developed as potent inhibitors of the human immunodeficiency virus (HIV). Biphenyl-diarylpyrimidine (DAPY) derivatives have emerged as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One such compound, A12, showed exceptional efficacy against both wild-type HIV-1 (EC₅₀ = 1.9 nmol/L) and multiple drug-resistant mutant strains. nih.gov The biphenyl moiety is thought to enhance π–π stacking interactions with key aromatic residues in the NNRTI binding pocket of the reverse transcriptase enzyme. nih.gov
In a different approach, a biphenyl cross-linker was used to create "stapled peptides." nih.gov These modified peptides, based on a known capsid assembly inhibitor, showed enhanced cell penetration and potent antiviral activity against HIV-1 by inhibiting both virus entry and assembly. nih.gov
| Compound Class/Derivative | Target Virus | Mechanism/Finding | Reference |
|---|---|---|---|
| Biphenyl ketoaldehydes | Hepatitis Virus (MHV3), Influenza A | Showed in vivo antiviral activity in mice. | acs.orgacs.org |
| Biphenyl-diarylpyrimidines (DAPYs) | HIV-1 (Wild-type and mutants) | Potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compound A12 had an EC₅₀ of 1.9 nM. | nih.gov |
| Biphenyl-stapled peptides | HIV-1 | Inhibited virus entry and assembly. | nih.gov |
| N-(4-substituted phenyl) acetamides with 1,3,4-oxadiazole | Tobacco Mosaic Virus (TMV) | Showed favorable curative activities against TMV, comparable to the commercial agent ningnanmycin. | researchgate.net |
Investigation of Other Biological Activities (e.g., Antioxidant, Antiaggregant)
While the primary focus of research on this compound and its direct derivatives has been on enzyme inhibition and receptor modulation, the broader class of biphenyl compounds has been explored for a wide range of biological activities. For instance, some bis-Schiff base derivatives, which can be structurally related, have been noted for antioxidant properties among other activities. nih.gov However, specific and detailed studies focusing solely on the antioxidant or antiaggregant (antiplatelet) activities of this compound itself are not extensively represented in the surveyed literature. The diverse biological activities observed in closely related analogs suggest that this could be a potential area for future investigation.
Advanced Analytical Techniques for Characterization and Elucidation in 1,1 Biphenyl 4 Acetamide Studies
Spectroscopic Methodologies
Spectroscopic methods are fundamental in determining the molecular structure of [1,1'-Biphenyl]-4-acetamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons of the biphenyl (B1667301) system, the N-H proton of the amide, and the methyl protons of the acetyl group. The aromatic protons typically appear as a complex series of multiplets in the downfield region (approximately 7.3-7.7 ppm) due to spin-spin coupling. The amide proton (N-H) usually presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl (CH₃) protons of the acetyl group give a sharp singlet in the upfield region (around 2.1-2.2 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbonyl carbon (C=O) is characteristically found far downfield (around 169 ppm). The carbons of the biphenyl rings appear in the aromatic region (approximately 120-140 ppm), with quaternary carbons (those without attached protons) often showing weaker signals. The methyl carbon of the acetyl group gives a signal in the upfield region (around 24 ppm).
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom Type | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.3 - 7.7 (multiplet) | 120 - 140 |
| Amide N-H | Variable (broad singlet) | N/A |
| Acetyl CH₃ | ~ 2.15 (singlet) | ~ 24 |
| Carbonyl C=O | N/A | ~ 169 |
Note: Predicted values are based on typical chemical shifts for the respective functional groups.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands confirming the presence of the amide and aromatic functionalities.
Key vibrational bands include a strong absorption for the amide C=O stretching vibration, typically observed around 1660-1680 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a sharp peak in the region of 3250-3350 cm⁻¹. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3250 - 3350 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Acetyl (C-H) | Stretch | 2850 - 2950 |
| Amide (C=O) | Stretch | 1660 - 1680 |
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry - HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
For this compound (C₁₄H₁₃NO), the calculated monoisotopic mass is 211.0997 Da. HRMS analysis would confirm this exact mass, providing strong evidence for the molecular formula. The mass spectrum also reveals fragmentation patterns that help in structural elucidation. The molecular ion peak [M]⁺ would be observed at m/z 211. A common fragmentation pathway for N-aryl acetamides involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom, or the loss of ketene (B1206846) (CH₂=C=O), leading to characteristic fragment ions. For instance, a significant fragment might be observed at m/z 169, corresponding to the [M - C₂H₂O]⁺ ion (loss of ketene).
Interactive Data Table: Key Mass Spectrometry Data
| Parameter | Value | Information Provided |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO | Elemental Composition |
| Monoisotopic Mass | 211.0997 Da | Confirmed by HRMS |
| Molecular Ion Peak [M]⁺ | m/z 211 | Molecular Weight Confirmation |
Crystallographic Analysis (e.g., Single Crystal X-Ray Diffraction) for Molecular Structure
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in a crystal lattice.
While a specific, publicly available crystal structure for this compound was not identified in the searched databases, this technique remains the gold standard for structural verification. If a suitable single crystal were analyzed, the data would reveal the dihedral angle between the two phenyl rings of the biphenyl moiety, which is a key conformational feature. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, that govern the solid-state packing arrangement.
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography - HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution using a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the efficient separation of this compound from potential impurities or related compounds. Detection is commonly achieved using a UV detector, set at a wavelength where the biphenyl chromophore exhibits strong absorbance (e.g., ~254 nm).
Interactive Data Table: Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
Hybrid and Coupled Analytical Systems for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, hybrid or coupled analytical systems are invaluable. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach.
LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After the compound is separated from the matrix components by the HPLC system, it enters the mass spectrometer. In the MS/MS process, the precursor ion (e.g., the molecular ion of this compound at m/z 211) is selected and fragmented to produce specific product ions. By monitoring a specific precursor-to-product ion transition (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and low limits of detection can be achieved, allowing for accurate quantification even at trace levels. This makes LC-MS/MS the method of choice for pharmacokinetic, metabolic, and trace contaminant studies.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a cornerstone technique in the characterization of synthesized organic compounds, providing a fundamental assessment of a sample's purity and verifying its elemental composition. This method is particularly crucial in the study of this compound and its derivatives, where precise knowledge of the elemental makeup is essential for confirming the compound's identity and ensuring the absence of significant impurities. The technique quantitatively determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample, which are then compared against the theoretically calculated values derived from the compound's molecular formula.
The molecular formula for this compound is C₁₄H₁₃NO. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. A close correlation between the experimentally determined percentages and the calculated values is a strong indicator of the sample's high purity. Typically, a deviation of within ±0.4% is considered acceptable for a pure compound in synthetic chemistry research.
Below is a data table outlining the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 79.59 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.20 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.63 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.57 |
| Total | 211.264 | 100.00 |
This table provides the foundational data required for the assessment of the purity and composition of this compound through elemental analysis. Any significant deviation from these theoretical percentages in an experimental setting would suggest the presence of impurities, such as residual solvents or starting materials, necessitating further purification of the compound.
Applications of 1,1 Biphenyl 4 Acetamide in Specialized Research Fields
Medicinal Chemistry and Drug Discovery Platforms
The [1,1'-biphenyl]-4-acetamide structure is a recognized pharmacophore in medicinal chemistry, forming the foundation for a variety of biologically active molecules. biolmolchem.comeurekaselect.comasu.edu Its utility is particularly notable in the design of enzyme inhibitors and other therapeutic candidates.
Derivatives of this scaffold have been investigated as potent inhibitors of various enzymes. For instance, by modifying the biphenyl (B1667301) and acetamide (B32628) moieties, researchers have developed compounds that target enzymes like cyclooxygenase-II (COX-II), which are implicated in inflammation. archivepp.comresearchgate.net The acetamide portion of the molecule can be readily altered to fine-tune the compound's pharmacokinetic properties and enhance its interaction with the target enzyme. archivepp.com Furthermore, conjugates of biphenyl-containing structures with sulfonamides have shown promise as urease inhibitors. nih.govsemanticscholar.org
The biphenyl framework is also a key component in the development of Fatty Acid-Binding Protein 4 (FABP4) inhibitors, which are being explored for their anti-inflammatory potential in metabolic diseases. nih.gov Systematic optimization of biphenyl scaffolds has led to the identification of potent and selective inhibitors with good oral bioavailability. nih.gov Additionally, biphenyl compounds bearing a hydroxamic acid moiety have been identified as dual inhibitors of PD-L1 and class I HDACs, highlighting the scaffold's potential in cancer immunotherapy. nih.gov
Below is a table summarizing selected research findings on the medicinal chemistry applications of this compound derivatives.
| Therapeutic Target | Derivative Type | Key Findings |
| Cyclooxygenase-II (COX-II) | Acetamide derivatives | Demonstrated anti-inflammatory properties. archivepp.comresearchgate.net |
| Urease | Acetamide-sulfonamide conjugates | Potent urease inhibition with a competitive mode of action. nih.gov |
| Fatty Acid-Binding Protein 4 (FABP4) | Biphenyl scaffold molecules | Identified selective and orally bioavailable anti-inflammatory agents. nih.gov |
| PD-L1/HDACs | Biphenyl hydroxamic acid derivatives | Showed dual inhibitory activity, with potential for cancer immunotherapy. nih.gov |
| Transient receptor potential vanilloid type 1 (TRPV1) | Biphenyl-4-carboxamide derivatives | Led to the development of orally available antagonists for neuropathic pain. nih.gov |
Chemical Biology Probes and Tools for Molecular Target Studies
In the realm of chemical biology, the this compound scaffold is utilized to create sophisticated molecular probes for investigating biological systems. The formyl and acetamide groups on the biphenyl structure allow for its use as a building block in the synthesis of more complex molecules designed to interact with specific biological targets.
Preliminary research suggests that derivatives of this compound can interact with molecular targets within biological systems. The biphenyl structure can facilitate interactions with hydrophobic regions of proteins or biological membranes, while the functional groups can be modified to introduce reporter tags or reactive moieties. For example, the formyl group can potentially form covalent bonds with nucleophilic sites in proteins, enabling its use in activity-based protein profiling.
The adaptability of the scaffold allows for the synthesis of analogues that can serve as tools to study dopamine (B1211576) transporters. acs.org By modifying the substituents on the diphenyl rings and the terminal amide group, researchers can investigate the structural requirements for binding to and inhibiting these transporters. acs.org This aids in understanding the molecular mechanisms of reuptake inhibition and can guide the design of novel therapeutic agents for neurological disorders. acs.org
Materials Science Applications and Functional Materials Development
The rigid and aromatic nature of the biphenyl unit in this compound makes it a valuable component in the development of advanced materials with tailored properties. Its incorporation into polymer chains can significantly enhance thermal stability and mechanical strength.
Research has demonstrated that polyamides derived from biphenyl-containing monomers exhibit high glass transition temperatures and thermal stability. tandfonline.com The introduction of biphenyl units into the polymer backbone leads to materials that can withstand high temperatures, with decomposition temperatures often exceeding 500°C. tandfonline.com These properties make them suitable for applications as high-performance polymeric materials. tandfonline.com
Furthermore, the biphenyl structure can impart liquid crystalline properties to polymers. Copolyesters containing 4,4′-substituted biphenyl units have been shown to form liquid crystal melts. mdpi.com This behavior is attributed to the rigidity of the biphenyl fragments, which forces the macromolecules to align in an ordered fashion in the molten state. mdpi.com These liquid crystalline polymers can be processed to create materials with a high degree of molecular orientation, leading to exceptional mechanical properties.
The table below highlights key properties of materials derived from biphenyl-containing monomers.
| Material Type | Monomer Component | Key Properties |
| Polyamides | 4,4ʹ-bis(4-carboxy methylene) biphenyl | High glass transition temperatures (210°C - 261°C), excellent thermal stability. tandfonline.com |
| Copolyesters | 4′-hydroxy-biphenyl-4-carboxylic acid | Formation of nematic liquid crystal melts at high temperatures (≥ 270°C). mdpi.com |
Agrochemical Research and Development
The biphenyl scaffold is a well-established structural motif in the field of agrochemicals, and this compound derivatives are being explored for the development of new pesticides and herbicides.
Studies have shown that substituted 4-biphenyl acetamide derivatives possess antifungal properties. bpasjournals.comasianpubs.orgijamtes.org These compounds have been synthesized and screened for their activity against various plant pathogenic fungi, such as Curvularia lunata and Fusarium udum. bpasjournals.comasianpubs.orgijamtes.org The research indicates that these derivatives can exhibit moderate to good activity against the tested fungal strains. bpasjournals.com
In addition to antifungal activity, biphenyl derivatives are being investigated as potential insecticides. nih.gov Novel biphenylcarboxamidine and their aza-biphenyl analogs have been synthesized and tested for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. nih.gov Furthermore, acetamide-containing pesticide compositions have been developed that demonstrate synergistic effects, leading to faster pest-killing speeds and a longer duration of action. google.com The use of halogenated biphenyl derivatives has also been a significant area of expansion in agrochemical research. nih.gov
The following table summarizes the agrochemical applications of biphenyl-acetamide derivatives.
| Application | Target Organism | Key Findings |
| Antifungal | Curvularia lunata, Fusarium udum | Substituted 4-biphenyl acetamide derivatives showed moderate to good antifungal activity. bpasjournals.comasianpubs.orgijamtes.org |
| Insecticidal | Spodoptera littoralis (cotton leafworm) | Biphenyl and aza-biphenyl derivatives exhibited potent toxic effects. nih.gov |
| General Pesticide | Various crop pests | Acetamide-containing compositions produced synergistic effects for enhanced pest control. google.com |
Future Research Directions and Emerging Trends for 1,1 Biphenyl 4 Acetamide
Development of Novel and Green Synthetic Pathways
The pharmaceutical industry is increasingly under pressure to adopt more environmentally sustainable practices. unife.itijpsjournal.comjddhs.com This has led to a significant focus on the development of "green" synthetic methodologies that reduce waste, minimize the use of hazardous materials, and improve energy efficiency. ijpsjournal.comjddhs.com Future research on the synthesis of [1,1'-Biphenyl]-4-acetamide will likely prioritize these principles.
Key areas of exploration include:
Alternative Solvents: A major contributor to the environmental impact of pharmaceutical manufacturing is the use of traditional organic solvents, which are often volatile, toxic, and non-biodegradable. jddhs.com Research is expected to focus on replacing these with greener alternatives such as water, supercritical fluids, or bio-based solvents in the synthesis of biphenyl (B1667301) acetamide (B32628) derivatives.
Catalysis: The use of catalytic reactions, including biocatalysis and heterogeneous catalysis, is a cornerstone of green chemistry. jddhs.commdpi.com Future synthetic routes for this compound may employ enzymes or recyclable metal catalysts to improve reaction efficiency and reduce waste. mdpi.com For instance, enzymatic reactions can offer high selectivity under mild, aqueous conditions, eliminating the need for harsh reagents and high temperatures. ijpsjournal.com
Continuous Flow Processing: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and reduced waste. jddhs.com The application of this technology to the synthesis of this compound could lead to more efficient and scalable manufacturing processes.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.com This technique has been successfully applied to the solvent-free synthesis of other pharmaceutical compounds and holds promise for the efficient production of this compound. ijpsjournal.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Solvents | Often uses hazardous organic solvents | Employs safer, renewable, or no solvents |
| Catalysts | May use stoichiometric reagents | Utilizes catalytic and recyclable reagents |
| Energy | Often requires high energy input | Aims for energy efficiency (e.g., microwave) |
| Waste | Generates significant chemical waste | Focuses on waste minimization and recycling |
| Atom Economy | Can have lower atom economy | Strives for high atom economy |
In-depth Mechanistic Studies of Biological Interactions
A thorough understanding of how a compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. For this compound, future research will likely delve deeper into its mechanisms of action. A study on substituted 4-biphenyl acetamide derivatives revealed their potential as antifungal agents against Fusarium udum and Curvularia lunata. asianpubs.org This provides a foundation for more detailed investigations into the specific biochemical pathways and molecular targets involved in their biological activity.
Future mechanistic studies could involve:
Target Identification and Validation: Employing techniques such as chemical proteomics and genetic screens to identify the specific proteins or enzymes that this compound and its analogues interact with. nih.gov
Structural Biology: Using X-ray crystallography and other techniques to determine the three-dimensional structure of the compound bound to its target, which can provide insights into the key molecular interactions.
Biophysical Assays: Utilizing methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the compound-target interaction.
Computational Design and Virtual Screening of Advanced Analogues
Computational tools are playing an increasingly important role in modern drug discovery, enabling the rapid and cost-effective design and screening of new chemical entities. nih.gov For this compound, these in silico methods can be leveraged to design advanced analogues with improved potency, selectivity, and pharmacokinetic properties.
Emerging trends in this area include:
Structure-Based Virtual Screening: This approach uses the three-dimensional structure of a biological target to dock and score large libraries of virtual compounds, identifying those with the highest predicted binding affinity. mdpi.com
Ligand-Based Virtual Screening: When the structure of the target is unknown, ligand-based methods can be used. mdpi.com These approaches rely on the chemical features of known active compounds to identify new molecules with similar properties. mdpi.com
Molecular Dynamics Simulations: These simulations can provide a dynamic view of how a ligand interacts with its target over time, helping to understand the stability of the binding and the role of conformational changes. nih.gov
ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize those with the most promising drug-like characteristics. nih.gov
Table 2: Computational Approaches in Drug Discovery
| Technique | Application |
|---|---|
| Molecular Docking | Predicts the binding orientation of a ligand to its target |
| Pharmacophore Modeling | Identifies the essential 3D features for biological activity |
| Quantitative Structure-Activity Relationship (QSAR) | Relates chemical structure to biological activity |
| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time |
Exploration of Novel Therapeutic Areas and Biological Targets
The structural motif of this compound may hold therapeutic potential beyond its currently known applications. The exploration of new therapeutic areas and biological targets is a key avenue for future research. The discovery that some biphenyl-4-carboxamide derivatives act as TRPV1 antagonists for the treatment of neuropathic pain highlights the potential for this chemical scaffold to be adapted for various targets. nih.gov
Future research could focus on:
Repurposing: Screening this compound and its analogues against a wide range of biological targets to identify new therapeutic indications.
Target-Based Discovery: Designing and synthesizing new derivatives to specifically target proteins implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Phenotypic Screening: Testing compounds in cell-based or whole-organism models of disease to identify molecules that produce a desired therapeutic effect, even if the specific target is not yet known. nih.gov
Integration with High-Throughput Screening and Automation in Research
High-throughput screening (HTS) and automation are essential tools in modern drug discovery, allowing for the rapid testing of large compound libraries. researchgate.netsygnaturediscovery.com The integration of these technologies into the research and development of this compound analogues will be critical for accelerating the discovery of new lead compounds. drugtargetreview.com
Key aspects of this integration include:
Automated Synthesis: The use of robotic systems for the automated synthesis of compound libraries can significantly increase the speed and efficiency of producing new analogues for screening. drugtargetreview.com
High-Throughput Screening (HTS): HTS platforms equipped with liquid handling robotics and sensitive detection methods can screen thousands of compounds per day in biochemical or cell-based assays. nih.govugent.be
High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to provide detailed information about the effects of compounds on cellular morphology and function. nih.gov
Data Analysis and Management: The vast amounts of data generated by HTS and HCS require powerful informatics tools for storage, analysis, and visualization to identify meaningful structure-activity relationships. sygnaturediscovery.comugent.be
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-4-acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling biphenyl precursors with acetamide derivatives under controlled conditions. Key steps include:
- Amide bond formation : Reacting [1,1'-Biphenyl]-4-amine with acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to prevent hydrolysis .
- Purification : Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
- Optimization : Adjust temperature (60–80°C) and reaction time (12–24 hrs) to maximize yield. Solvent choice (e.g., DMF for polar intermediates) can influence reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the biphenyl backbone and acetamide group. Key signals include aromatic protons (δ 7.2–7.8 ppm) and the acetamide carbonyl (δ ~168–170 ppm in -NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can verify molecular weight (e.g., [M+H] at m/z 212.1 for CHNO) .
- X-ray Crystallography : For structural elucidation, employ SHELXL for refinement of crystallographic data. Resolve torsion angles and hydrogen-bonding networks using programs like Olex2 .
Q. How can researchers verify the purity of this compound?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase (e.g., acetonitrile/water) and UV detection at 254 nm. Compare retention times with standards .
- Melting Point Determination : Compare experimental values (e.g., 145–147°C) with literature data to confirm consistency .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using Gaussian or ORCA software. Calculate HOMO-LUMO gaps to assess reactivity. Compare theoretical IR/Raman spectra with experimental data to validate models .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to study solubility and aggregation behavior. Tools like GROMACS are suitable for such simulations .
Q. What strategies resolve contradictions between experimental and literature data for this compound?
- Methodological Answer :
- Data Cross-Validation : Replicate synthesis and characterization using protocols from multiple sources (e.g., PubChem, CRC Handbook) .
- Error Analysis : Quantify uncertainties in NMR integration or crystallographic R-factors. For example, SHELXL refinement reports R1 values; discrepancies >5% warrant re-examination of crystal quality .
Q. How does the biphenyl moiety influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., halogenated biphenyls) and test in vitro bioactivity (e.g., enzyme inhibition assays). Use statistical tools (e.g., PCA) to correlate substituent effects with activity .
- Molecular Docking : Dock this compound into protein targets (e.g., COX-2) using AutoDock Vina. Analyze binding affinity and pose stability to hypothesize mechanisms .
Q. What advanced techniques optimize large-scale synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Monitor in-line via FTIR or UV-vis spectroscopy .
- Design of Experiments (DoE) : Use factorial designs (e.g., Taguchi method) to identify critical parameters (e.g., catalyst loading, solvent ratio) and maximize efficiency .
Data Management and Reporting
Q. How should researchers document raw data for this compound studies?
- Methodological Answer :
- Appendices : Include large datasets (e.g., crystallographic .cif files, HPLC chromatograms) in supplementary materials. Use platforms like Zenodo for public archiving .
- Reproducibility : Report detailed experimental conditions (e.g., NMR spectrometer frequency, HPLC column specifications) following IUPAC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
